molecular formula C4H11NaO5S B1459875 Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate CAS No. 7356-56-1

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate

Cat. No.: B1459875
CAS No.: 7356-56-1
M. Wt: 194.18 g/mol
InChI Key: AWZVJLVTASPKNH-UHFFFAOYSA-M
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Description

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is a chemical compound with the molecular formula C₄H₁₁NaO₅S. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a surfactant, making it valuable in a range of chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate typically involves the sulfonation of 2-methylpropane-1-ol. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The process involves the continuous addition of reactants and the removal of products, ensuring a steady supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The sulfonate group can be reduced under specific conditions to form sulfinate or thiol derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, sulfinate salts, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: It is investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: The compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate involves its ability to interact with various molecular targets. The sulfonate group can form ionic bonds with positively charged species, while the hydroxyl group can participate in hydrogen bonding. These interactions can stabilize proteins, enhance solubility, and facilitate the formation of micelles in aqueous solutions. The compound’s surfactant properties are crucial in reducing surface tension and improving the mixing of immiscible liquids.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a longer carbon chain.

    Sodium lauryl ether sulfate: A surfactant with an ether linkage, providing different solubility and foaming characteristics.

    Sodium 2-hydroxyethanesulfonate: A compound with a shorter carbon chain and different solubility properties.

Uniqueness

Sodium 1-hydroxy-2-methylpropane-1-sulfonate hydrate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring moderate surfactant strength. Its relatively short carbon chain and the presence of both hydroxyl and sulfonate groups provide a distinct set of chemical and physical properties that are advantageous in various industrial and research applications.

Properties

IUPAC Name

sodium;1-hydroxy-2-methylpropane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S.Na.H2O/c1-3(2)4(5)9(6,7)8;;/h3-5H,1-2H3,(H,6,7,8);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZVJLVTASPKNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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